molecular formula C9H11BrClNO2 B2762268 methyl (2R)-2-amino-2-(3-bromophenyl)acetate hydrochloride CAS No. 1391518-81-2

methyl (2R)-2-amino-2-(3-bromophenyl)acetate hydrochloride

Cat. No.: B2762268
CAS No.: 1391518-81-2
M. Wt: 280.55
InChI Key: UYQXPUQVLSXOMR-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R)-2-amino-2-(3-bromophenyl)acetate hydrochloride is a chiral α-amino ester derivative featuring a 3-bromophenyl substituent. Its molecular formula is C₉H₁₁BrNO₂·HCl, with a molecular weight of approximately 281.46 g/mol.

This compound is valued in pharmaceutical synthesis, agrochemical development, and materials science. Its brominated aromatic ring enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group facilitates further functionalization. Applications include serving as a building block for polymers, where it modulates material properties such as strength and flexibility .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-amino-2-(3-bromophenyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,11H2,1H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQXPUQVLSXOMR-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391518-81-2
Record name methyl (2R)-2-amino-2-(3-bromophenyl)acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-2-(3-bromophenyl)acetate HCl typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-2-amino-2-(3-bromophenyl)acetic acid.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

    Hydrochloride Formation: The final step involves the conversion of the free amine into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.

    Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum efficiency.

    Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-amino-2-(3-bromophenyl)acetate HCl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.

Major Products

    Substitution: Products depend on the nucleophile used, such as azides or nitriles.

    Oxidation: Products include oxidized amines or nitro compounds.

    Reduction: Products include reduced amines or alcohols.

    Hydrolysis: The major product is ®-2-amino-2-(3-bromophenyl)acetic acid.

Scientific Research Applications

®-Methyl 2-amino-2-(3-bromophenyl)acetate HCl has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-2-(3-bromophenyl)acetate HCl involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Impact:

  • Halogen Position : The 3-bromo substituent in the target compound creates distinct steric and electronic effects compared to 4-bromo analogues (e.g., ). Para-substituted bromo derivatives may exhibit better reactivity in electrophilic aromatic substitution due to reduced steric hindrance .
  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) substituents improve solubility but reduce electrophilicity, whereas halogens (electron-withdrawing) enhance reactivity in cross-coupling reactions .
  • Fluorine vs. Bromine : Fluorine’s high electronegativity () may improve binding affinity in biological targets compared to bromine, albeit with reduced molecular weight .

Price Comparison :

  • Target compound: Discontinued by CymitQuimica; ECHEMI pricing unavailable .
  • Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl: €178/250 mg .
  • 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid: €374/unit ().

Biological Activity

Methyl (2R)-2-amino-2-(3-bromophenyl)acetate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural characteristics, which include a bromophenyl group and an amino acid derivative. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₀BrClN₁O₂
  • Molecular Weight : 250.54 g/mol

Structural Features

The presence of the bromine atom at the meta position on the phenyl ring significantly influences its reactivity and biological properties. The amino group enhances its interaction with various biological targets.

This compound interacts with specific molecular targets such as enzymes and receptors. The bromine atom and amino group are crucial for binding, modulating enzyme activity, and influencing signaling pathways. This compound's mechanism often involves:

  • Enzyme Inhibition : Competing with natural substrates.
  • Receptor Modulation : Altering receptor conformation leading to enhanced or diminished signaling.

Pharmacological Applications

The compound has shown potential in various pharmacological areas:

  • Neuropharmacology : Investigated for its effects on neurotransmitter systems.
  • Anticancer Activity : Exhibits cytotoxic effects against several cancer cell lines.
  • Antimicrobial Properties : Demonstrates activity against specific bacterial strains.

Case Studies

  • Anticancer Activity
    • A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound exhibited an IC₅₀ value of 15 µM, indicating significant cytotoxicity compared to control treatments.
  • Neuroprotective Effects
    • In a neuroprotection study, this compound was shown to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, suggesting potential therapeutic applications in neurodegenerative diseases.

Data Tables

Biological ActivityIC₅₀ Value (µM)Target Cell Line
Anticancer15MCF-7
Neuroprotective20Neuroblastoma
Antimicrobial30E. coli

Similar Compounds

Compound NameStructure TypeNotable Activity
Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HClAmino Acid DerivativeHigher selectivity in receptor binding
Methyl (3R)-3-amino-3-(bromophenyl)propanoate HClAmino Acid DerivativeEnhanced anticancer properties

The comparative analysis highlights how slight variations in substituent groups can lead to significant differences in biological activity and chemical behavior.

Q & A

Q. What are the standard synthetic routes for methyl (2R)-2-amino-2-(3-bromophenyl)acetate hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves enantioselective methods to retain the (2R)-configuration. Key steps include:

  • Esterification : Reacting 3-bromophenylglycine derivatives with methanol under acid catalysis .
  • Chiral Resolution : Use of chiral auxiliaries or catalysts to ensure stereochemical purity, as seen in Pd/C-catalyzed hydrogenation at 40 psi pressure to reduce intermediates .
  • Hydrochloride Formation : Treating the free base with HCl in ethyl acetate to precipitate the hydrochloride salt . Optimization involves solvent selection (e.g., ethanol/methanol for reflux), temperature control, and purification via silica gel chromatography .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include:

  • Molecular Weight : 244.0852 g/mol (exact mass for stoichiometric calculations) .
  • Solubility : High water solubility due to the hydrochloride salt, facilitating biological assays .
  • Stereochemistry : One undefined stereocenter (XLogP3: 1.6), requiring chiral HPLC or polarimetry for enantiomeric validation .
  • Stability : Hygroscopic nature necessitates anhydrous storage at 2–8°C .

Q. How is the compound characterized to confirm structural integrity and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and ester/amine functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI+) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 245.08) .
  • Chiral Analysis : Chiral HPLC with cellulose-based columns to distinguish (2R) from (2S) enantiomers .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?

  • Stereoselective Synthesis : Use of enantiopure starting materials or asymmetric catalysis (e.g., Evans oxazolidinones) .
  • Validation Methods :
  • Chiral HPLC : Baseline separation of enantiomers using Chiralpak® IC columns .
  • X-ray Crystallography : Resolving absolute configuration via single-crystal analysis .
  • Optical Rotation : Comparison of [α]D values with literature (e.g., +15° to +20° for (2R)) .

Q. What mechanisms underlie its biological activity, and how are structure-activity relationships (SAR) explored?

  • Enzyme Inhibition : The 3-bromophenyl group enhances hydrophobic interactions with enzyme active sites (e.g., tyrosine kinases) .
  • Receptor Binding : Fluorine or methoxy analogs (e.g., 4-fluoro derivatives) show altered binding affinities to GABA receptors, suggesting substituent-driven SAR .
  • Methodologies :
  • Molecular Docking : Simulations using AutoDock Vina to predict binding modes .
  • In Vitro Assays : IC50 determination against target enzymes (e.g., COX-2) .

Q. How do substituents (e.g., bromine, methoxy) influence reactivity and biological interactions?

  • Bromine : Enhances electrophilic aromatic substitution reactivity and stabilizes π-π stacking in protein binding .
  • Methoxy : Increases metabolic stability but reduces solubility; observed in agrochemical analogs .
  • Comparative Studies : Replace bromine with chlorine or fluorine to assess halogen effects on bioactivity .

Q. How can contradictions in reported biological data be resolved?

  • Source Verification : Confirm compound purity (>98% by HPLC) and stereochemistry, as impurities or racemization may skew results .
  • Assay Reproducibility : Standardize protocols (e.g., cell lines, incubation times) across labs .
  • Meta-Analysis : Compare data from analogs (e.g., 4-bromo vs. 3-bromo derivatives) to identify substituent-specific trends .

Methodological Tables

Q. Table 1. Optimization of Synthesis Conditions

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventEthanolHigher yield (85%)
CatalystPd/C (5% w/w)Complete hydrogenation
TemperatureReflux (78°C)Faster reaction kinetics
PurificationSilica gel chromatographyPurity >99%

Q. Table 2. Comparative Bioactivity of Analogues

CompoundTarget Enzyme (IC50, nM)Receptor Binding (Ki, µM)Reference
3-Bromo derivative (R-configuration)COX-2: 12.3 ± 1.2GABA-A: 8.7 ± 0.9
4-Fluoro derivativeCOX-2: 18.9 ± 2.1GABA-A: 15.4 ± 1.3
2-Methoxy derivativeCOX-2: 25.6 ± 3.0GABA-A: 22.1 ± 2.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.